molecular formula C16H34S2 B1330199 Bis(1,1,3,3-tetramethylbutyl) disulphide CAS No. 29956-99-8

Bis(1,1,3,3-tetramethylbutyl) disulphide

Cat. No. B1330199
CAS RN: 29956-99-8
M. Wt: 290.6 g/mol
InChI Key: ZIMCZOLRXKPXLN-UHFFFAOYSA-N
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Description

Bis(1,1,3,3-tetramethylbutyl) disulphide (TMBDS) is a type of organosulfur compound with two sulfur atoms linked by a single bond. It is a colorless, odorless, and non-toxic solid with a melting point of 78°C. TMBDS has a wide range of applications in the fields of organic chemistry, pharmaceutical research, and biochemistry. The compound has been studied extensively in recent years due to its unique properties and potential applications.

Safety and Hazards

Bis(1,1,3,3-tetramethylbutyl) disulphide is classified as a corrosive solid . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

Bis(1,1,3,3-tetramethylbutyl) disulphide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with thiol-containing enzymes, leading to the formation of mixed disulfides. This interaction can modulate the activity of these enzymes, either inhibiting or activating them depending on the specific context. Additionally, this compound can interact with proteins involved in redox signaling pathways, affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular antioxidant capacity. It also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to thiol groups in proteins, forming mixed disulfides and altering protein function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in redox reactions and cellular metabolism. For example, it can modulate the activity of glutathione peroxidase, an enzyme involved in detoxifying reactive oxygen species. This interaction can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses .

properties

IUPAC Name

2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCZOLRXKPXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184061
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29956-99-8
Record name Bis(1,1,3,3-tetramethylbutyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29956-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029956998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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